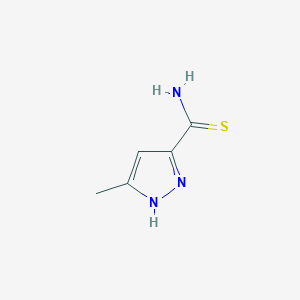

5-Methyl-1H-pyrazole-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWCGGNFIYQGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Methyl 1h Pyrazole 3 Carbothioamide

Established Methodologies for the Core Pyrazole-Carbothioamide Synthesis

The construction of the 5-methyl-1H-pyrazole-3-carbothioamide scaffold is primarily achieved through cyclocondensation reactions. These methods involve the formation of the pyrazole (B372694) ring from acyclic precursors.

Cyclocondensation Reactions and Their Mechanistic Investigations

The most common approach for synthesizing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. biointerfaceresearch.com For the synthesis of pyrazole-carbothioamides, thiosemicarbazide (B42300) is a key reagent. The reaction of α,β-unsaturated ketones (chalcones) with thiosemicarbazide is a widely used method for preparing pyrazoline-1-carbothioamides, which can be subsequently oxidized to the corresponding pyrazole-1-carbothioamides. nih.govresearchgate.netnih.gov

A proposed general mechanism for the formation of pyrazole-carbothioamides from chalcones and thiosemicarbazide involves an initial Michael addition of the thiosemicarbazide to the α,β-unsaturated ketone. This is followed by an intramolecular cyclization through the condensation of a terminal nitrogen of the thiosemicarbazide with the carbonyl group of the ketone, leading to a pyrazoline intermediate. Subsequent dehydration and aromatization yield the pyrazole ring. researchgate.net

Another key synthetic precursor for 5-aminopyrazoles, which are structurally related to the target molecule, is the β-ketonitrile. The reaction of β-ketonitriles with hydrazines is a versatile method for 5-aminopyrazole synthesis. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone, followed by cyclization involving the nitrile group. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole-Carbothioamide Synthesis

| Precursor 1 | Precursor 2 | Product | Reference |

| Chalcone (B49325) derivatives | Thiosemicarbazide | 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | nih.govresearchgate.net |

| α,β-Unsaturated ketones | Thiosemicarbazide | Pyrazoline-1-carbothioamides | nih.gov |

| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | beilstein-journals.org |

Catalyzed Synthesis Approaches and Green Chemistry Considerations

To improve reaction efficiency, reduce reaction times, and promote more environmentally friendly processes, various catalytic and green chemistry approaches have been explored for pyrazole synthesis.

One such approach involves the use of a solid-supported catalyst, Amberlyst-15, for the (3+2) annulation reaction of chalcones with hydrazinecarbothioamide hydrochloride at room temperature. nanobioletters.com This method offers good yields and the catalyst can be recovered and reused. nanobioletters.com Another catalytic system employs HAp/ZnCl2 nano-flakes for the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives from hydrazine hydrate, arylidene malononitrile (B47326), and isothiocyanates. biointerfaceresearch.com This solvent-free reaction proceeds at 60-70°C with high yields and short reaction times. biointerfaceresearch.com

Microwave-assisted synthesis has also been applied to the preparation of 4,5-dihydro-1H-pyrazole-1-carbothioamides in water, representing a green chemistry approach. ptfarm.pl Furthermore, solvent-free grinding strategies at room temperature have been developed for the efficient one-pot synthesis of novel pyrazoline-/indazolyl-carbothioamide hybrids. ptfarm.pl These methods align with the principles of green chemistry by minimizing solvent use and energy consumption. nih.govcitedrive.com

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified at either the pyrazole ring or the carbothioamide functionality to generate a diverse range of derivatives.

Modifications on the Pyrazole Ring System

The pyrazole ring possesses two nitrogen atoms, one of which (N1) is readily susceptible to substitution. N-alkylation is a common modification. mdpi.comgoogle.com Traditional methods for N-alkylation of pyrazoles involve deprotonation with a base followed by reaction with an alkyl halide. semanticscholar.org More recent methods utilize trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid, to achieve N-alkylation under milder conditions. mdpi.com This method has been shown to be effective for a variety of substituted pyrazoles. mdpi.com

Electrophilic substitution reactions on the pyrazole ring are also possible, although the presence of the deactivating carbothioamide group at the 3-position would likely direct incoming electrophiles to the 4-position.

Transformations at the Carbothioamide Functionality

The carbothioamide group is a versatile functional handle that can undergo a variety of chemical transformations. For instance, the sulfur atom can be alkylated to form a thioimidate, which can then be further reacted. The carbothioamide can also be converted to the corresponding carboxamide. A metal-free oxidative amidation of pyrazole carbaldehydes to amides has been reported using hydrogen peroxide as an oxidant, suggesting a potential pathway for the conversion of the carbothioamide to an amide after initial transformation to a carbaldehyde. beilstein-journals.org

The carbothioamide functionality can also participate in cyclization reactions. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings fused to the pyrazole system. The reactivity of the carbothioamide group allows for the construction of various heterocyclic systems attached to the pyrazole core. researchgate.net

Multi-component Reactions and Combinatorial Chemistry for Analogue Libraries

Multi-component reactions (MCRs) are powerful tools for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single synthetic operation. nih.govmdpi.com The pyrazole scaffold is well-suited for MCRs.

A one-pot, three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur provides a metal-free approach to pyrazole-tethered thioamides. beilstein-journals.org This strategy could be adapted to generate a library of analogues of this compound by varying the amine component.

Furthermore, a one-pot catalytic synthesis of new 1H-pyrazole-1-carbothioamide derivatives has been developed through a reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com By varying the arylidene malononitrile and isothiocyanate starting materials, a combinatorial library of pyrazole-1-carbothioamides can be efficiently constructed. Solid-phase synthesis has also been employed to generate combinatorial libraries of variably substituted pyrazoles, demonstrating the utility of these techniques in creating large numbers of diverse compounds for screening purposes. mdpi.com

Table 2: Multi-component Reactions for the Synthesis of Pyrazole Derivatives

| Reaction Type | Components | Product | Reference |

| Thioamidation | Pyrazole carbaldehyde, Secondary amine, Elemental sulfur | Pyrazole-tethered thioamide | beilstein-journals.org |

| One-pot catalytic synthesis | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

| Solid-phase synthesis | Resin-bound precursor, Various building blocks | Library of variably substituted pyrazoles | mdpi.com |

Process Optimization and Scale-Up Methodologies in Academic Settings

The transition of a synthetic procedure from a small-scale laboratory setup to a larger, preparative scale is a critical aspect of chemical research, particularly within academic laboratories where resources and specialized equipment may be limited. Process optimization is the cornerstone of this endeavor, aiming to identify the most favorable conditions for a chemical transformation. For the synthesis of this compound, this would typically involve the cyclocondensation reaction between a suitable β-dicarbonyl precursor, such as acetoacetic acid derivatives, and thiosemicarbazide.

A primary approach to optimizing this synthesis would be the systematic variation of key reaction parameters. This includes an evaluation of different solvents to identify one that not only facilitates the dissolution of reactants but also favors the reaction kinetics and simplifies product isolation. The reaction temperature is another critical factor; while higher temperatures often accelerate reaction rates, they can also lead to the formation of undesired byproducts. Therefore, a careful study to determine the optimal temperature that balances reaction time with product purity is essential.

The choice and concentration of a catalyst, if required, can profoundly impact the reaction's efficiency. For pyrazole synthesis, both acid and base catalysts are commonly employed. An optimization study would compare various catalysts and their loadings to find the most effective option. Furthermore, the stoichiometry of the reactants must be fine-tuned. While a 1:1 molar ratio of the β-dicarbonyl compound and thiosemicarbazide is theoretically required, empirical studies might reveal that using a slight excess of one reactant improves the conversion of the other, thereby maximizing the yield of the desired product.

Monitoring the progress of the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose in an academic research setting.

Once the optimized conditions are established on a small scale, the process of scaling up the synthesis can begin. This is not always a linear process, as issues related to heat and mass transfer can become more pronounced in larger reaction vessels. Adequate stirring and controlled heating are paramount to ensure homogeneity and maintain the optimal reaction temperature throughout the larger volume. The work-up and purification procedures also need to be adapted for larger quantities. For instance, crystallization, a common purification technique, may require different solvent volumes and cooling rates on a larger scale to achieve the same level of purity.

A hypothetical study on the optimization of the synthesis of this compound might involve the reaction of ethyl 3-oxobutanoate with thiosemicarbazide. The parameters to be investigated could include the choice of solvent (e.g., ethanol, acetic acid, dimethylformamide), the reaction temperature (e.g., room temperature, 60 °C, reflux), and the presence or absence of a catalyst (e.g., a catalytic amount of hydrochloric acid or sodium hydroxide). The results of such a study would provide valuable insights into the most efficient method for preparing this compound on a laboratory scale.

The table below illustrates a potential experimental design for the optimization of the synthesis of this compound in an academic research context.

| Entry | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | Reflux | None | 12 | Data not available |

| 2 | Ethanol | Reflux | HCl (cat.) | 8 | Data not available |

| 3 | Acetic Acid | Reflux | None | 6 | Data not available |

| 4 | DMF | 100 | None | 4 | Data not available |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Methyl 1h Pyrazole 3 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 5-Methyl-1H-pyrazole-3-carbothioamide, providing unambiguous assignment of proton and carbon signals.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of closely related pyrazole (B372694) derivatives and the known effects of the constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the pyrazole ring proton, and the protons of the thioamide and pyrazole NH groups.

Pyrazole NH Proton: The proton attached to the nitrogen of the pyrazole ring (N1-H) is expected to resonate as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm, due to its acidic nature and potential for hydrogen bonding.

Thioamide (-CSNH₂) Protons: The two protons of the primary thioamide group are expected to appear as a broad singlet, typically in the range of δ 9.0-10.0 ppm. mdpi.com The chemical shift can be influenced by solvent and concentration.

Pyrazole C4-H Proton: The lone proton on the pyrazole ring (C4-H) is anticipated to appear as a singlet in the region of δ 6.0-7.0 ppm. nih.gov Its exact position is influenced by the electronic effects of the adjacent methyl and carbothioamide groups.

Methyl (CH₃) Protons: The protons of the methyl group at the C5 position are expected to resonate as a sharp singlet in the upfield region, typically around δ 2.2-2.5 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Thioamide Carbon (C=S): The carbon of the thiocarbonyl group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 175-185 ppm. mdpi.com

Pyrazole Ring Carbons: The chemical shifts for the pyrazole ring carbons are characteristic. C3 and C5, being attached to nitrogen atoms, resonate further downfield than C4. Expected ranges are approximately δ 145-155 ppm for C3, δ 138-150 ppm for C5, and δ 105-110 ppm for C4. mdpi.comnih.govpublishatcj.comcdnsciencepub.com The specific shifts are influenced by the substituents.

Methyl Carbon (CH₃): The carbon of the C5-methyl group is expected to appear in the upfield region of the spectrum, typically around δ 10-15 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N1-H (pyrazole) | 12.0 - 14.0 (broad s) | - |

| C=S | - | 175 - 185 |

| C3 (pyrazole) | - | 145 - 155 |

| C4 (pyrazole) | 6.0 - 7.0 (s) | 105 - 110 |

| C5 (pyrazole) | - | 138 - 150 |

| -CSNH₂ | 9.0 - 10.0 (broad s) | - |

| 5-CH₃ | 2.2 - 2.5 (s) | 10 - 15 |

Note: These are predicted values based on typical ranges for the respective functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the C4-H/C4 and the CH₃/C-CH₃ pairs.

HMBC: HMBC experiments would reveal long-range (2-3 bond) correlations. Key expected correlations would include the C4-H proton to carbons C3 and C5, the methyl protons to carbons C4 and C5, and the NH proton of the pyrazole ring to carbons C3 and C5. These correlations would definitively establish the connectivity within the pyrazole ring and the positions of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The vibrational spectrum is dominated by bands arising from the pyrazole ring and the thioamide group.

N-H Stretching: The pyrazole N-H stretching vibration is expected to appear as a broad band in the 3100-3300 cm⁻¹ region. The thioamide group will exhibit two N-H stretching bands (asymmetric and symmetric) for the -NH₂ group, typically in the 3300-3500 cm⁻¹ range. cdnsciencepub.com

C-H Stretching: The C-H stretching of the methyl group and the pyrazole ring C-H are expected in the 2850-3100 cm⁻¹ region. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. publishatcj.com

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The "Thioamide B band," which has a significant contribution from C-N stretching, is a strong band typically found between 1400-1600 cm⁻¹. scispace.com The C=S stretching vibration (the "Thioamide I band" is often mixed with other vibrations) is expected in the 850-600 cm⁻¹ region. This band can be weak in the IR spectrum but stronger in the Raman spectrum. oup.com

N-H Bending: The N-H bending vibration of the thioamide -NH₂ group is expected around 1600-1650 cm⁻¹. cdnsciencepub.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Thioamide (-NH₂) | 3300 - 3500 (asymmetric & symmetric) |

| N-H Stretch | Pyrazole (-NH) | 3100 - 3300 (broad) |

| C-H Stretch | Methyl, Pyrazole | 2850 - 3100 |

| N-H Bend | Thioamide (-NH₂) | 1600 - 1650 |

| C=N, C=C Stretch | Pyrazole Ring | 1400 - 1600 |

| C-N Stretch | Thioamide | 1400 - 1600 (Thioamide B band) |

| C=S Stretch | Thioamide | 850 - 600 |

Variations in the vibrational frequencies, particularly those associated with the thioamide group and the pyrazole N-H bond, can provide information about intermolecular interactions, such as hydrogen bonding. In the solid state, significant shifts in the N-H and C=S stretching frequencies compared to a dilute solution in a non-polar solvent would indicate the presence of strong intermolecular hydrogen bonds, which influence the molecular conformation and packing in the crystal lattice.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the molecule. The fragmentation pattern provides valuable structural information. For this compound (C₅H₇N₃S), the exact mass is 141.0361 Da.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 141. The fragmentation of this molecular ion would likely proceed through several key pathways:

Loss of the Thioamide Moiety: A common fragmentation pathway would involve the cleavage of the C3-C(S) bond, leading to the loss of the carbothioamide group or parts of it. For instance, the loss of ·SH (m/z 108) or ·CSNH₂ (m/z 81) could be observed.

Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation. A retro-[2+3] cycloaddition reaction is a common pathway for pyrazoles, which would lead to the cleavage of the ring into smaller charged fragments.

Loss of Methyl Group: Cleavage of the methyl group (·CH₃) from the molecular ion would result in a fragment at m/z 126.

The relative abundances of these fragment ions would help to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments, providing further confidence in the structural assignment. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Due to the lack of specific experimental data for this compound, the following sections cannot be populated with the requested detailed research findings and data tables. The elucidation of these structural features is contingent upon future single-crystal X-ray diffraction analysis of this compound.

A definitive analysis of the molecular geometry, including specific bond lengths and angles for this compound, is not possible without crystallographic data. Such an analysis would typically provide precise measurements for the pyrazole ring, the carbothioamide group, and the methyl substituent, allowing for a detailed understanding of the molecule's conformation in the solid state.

The potential for polymorphism (the ability of a substance to exist in more than one crystal form) and the presence of specific tautomers in the crystalline state are critical aspects of solid-state characterization. Pyrazole derivatives are known to exhibit tautomerism. nih.govsci-hub.seresearchgate.netmdpi.comresearchgate.net For this compound, prototropic tautomerism involving the pyrazole ring protons is conceivable. However, without experimental crystallographic or solid-state NMR data, it is not possible to confirm which tautomer is present in the solid state or if the compound exhibits polymorphic behavior under different crystallization conditions.

Theoretical and Computational Investigations of 5 Methyl 1h Pyrazole 3 Carbothioamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of pyrazole (B372694) derivatives. dntb.gov.ua These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state electronic structure, providing a foundation for understanding its stability, reactivity, and spectroscopic signatures. tandfonline.comnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comschrodinger.com

For pyrazole derivatives, DFT calculations are commonly used to determine these values. irjweb.com Studies on related heterocyclic compounds show that the HOMO-LUMO energy gap can range significantly depending on the substituents, influencing their bioactivity through intermolecular charge transfer. researchgate.netresearchgate.net For instance, in a series of novel energetic molecules based on 1,2,3-triazole-N-Oxide, the calculated energy gap ranged from 1.52 eV to 5.57 eV, indicating varied chemical stability. researchgate.net For a series of pyrazolo[3,4-b]pyridine derivatives, the energy gap was found to be between 2.783 eV and 3.995 eV, with the smaller gaps indicating higher reactivity. researchgate.net

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Pyrazolo[3,4-b]pyridine Derivative (Compound 3) | - | - | 2.783 | researchgate.net |

| Pyrazolo[3,4-b]pyridine Derivative (Compound 9) | - | - | 3.995 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive behavior. nih.gov The MEP map helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. nih.gov

In a typical MEP map, negative potential regions (colored red) are associated with high electron density, often localized on electronegative atoms like oxygen, nitrogen, or sulfur, indicating sites for electrophilic interaction. nih.gov Conversely, positive potential regions (colored blue) correspond to low electron density and are typically found around hydrogen atoms attached to electronegative atoms, marking sites for nucleophilic attack. nih.gov For pyrazole carbothioamide derivatives, MEP analysis would likely show a significant negative potential around the sulfur atom of the carbothioamide group and the nitrogen atoms of the pyrazole ring, identifying them as key sites for interaction. tandfonline.com

Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which serve as a valuable tool for structural confirmation. jocpr.com

IR Spectroscopy: Theoretical vibrational frequencies are calculated using methods like DFT (e.g., at the B3LYP/6-31G(d) level of theory). jocpr.com For pyrazole derivatives, these calculations can predict the characteristic vibrational frequencies for N-H, C=S, and C=N bonds. jocpr.comresearchgate.net For example, in studies of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the C=S stretching vibration is a key identifier. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate ¹H and ¹³C NMR chemical shifts. tandfonline.com These theoretical values are then compared with experimental spectra to aid in signal assignment and structural elucidation. tandfonline.com In various pyrazole carbothioamide analogues, the signals for the NH₂ protons of the carbothioamide group and the protons of the pyrazole ring are characteristic features that can be predicted computationally. nanobioletters.com

Table 2: Predicted Spectroscopic Data for Related Pyrazole Structures Note: This table presents examples of computationally predicted data for analogous pyrazole structures to demonstrate the methodology.

| Compound | Parameter | Predicted Value | Method | Reference |

| 3-methyl pyrazol-5-one | ¹³C NMR (C=O) | >160 ppm | TNDO/6-31G(d) | jocpr.com |

| 3-methyl pyrazol-5-one | ¹³C NMR (CH₃) | 11.4 ppm | TNDO/6-31G(d) | jocpr.com |

| Pyrazol-5-one | IR (N-H stretch) | Lower than succinimide | B3LYP/6-31G(d) | jocpr.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dntb.gov.ua By simulating the motions of atoms and molecules over time, MD provides detailed information on conformational dynamics, stability, and interactions with the surrounding environment, such as a solvent. dntb.gov.uanih.gov For a molecule like 5-Methyl-1H-pyrazole-3-carbothioamide, MD simulations can reveal its preferred conformations in solution, the flexibility of its structure, and the nature of its interactions (e.g., hydrogen bonding) with water or other solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a biological environment, for instance, when approaching a protein binding site. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netyoutube.com QSAR models establish a mathematical correlation between the physicochemical properties or structural features (descriptors) of a series of compounds and their activities. nih.govmdpi.com

For pyrazole derivatives, QSAR studies have been successfully applied to understand and predict their anticancer, antibacterial, and enzyme inhibitory activities. nih.govnih.gov A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors revealed that their activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov Such models are validated internally (e.g., leave-one-out cross-validation) and externally to ensure their predictive power. nih.gov

Table 3: Example of a 3D-QSAR Model for Cytotoxic Pyrazole Analogs Note: This data is for 3,5-diaryl-4,5-dihydropyrazole analogs and illustrates the statistical parameters of a typical QSAR model.

| Model Parameter | Value | Description | Reference |

| r²cv (Cross-validated) | 0.568 | Indicates good internal predictive ability. | nih.gov |

| r² (Non-cross-validated) | 0.896 | Represents the goodness of fit of the model. | nih.gov |

| Steric Field Contribution | 70% | Suggests molecular shape and bulk are dominant factors for activity. | nih.gov |

| Electrostatic Field Contribution | 30% | Indicates the importance of charge distribution for activity. | nih.gov |

A primary goal of SAR and QSAR modeling is to guide the rational design of new, more potent analogues. nih.gov By interpreting the QSAR model, chemists can identify which structural modifications are likely to enhance biological activity. nih.gov For example, if a QSAR model indicates that bulky substituents at a certain position decrease activity, new analogues would be designed with smaller groups at that site. nih.gov

Based on a QSAR model for 1H-pyrazole-1-carbothioamide derivatives, researchers were able to design 11 new compounds predicted to have higher potency as EGFR kinase inhibitors. nih.gov This computational-led approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.govnih.gov

Descriptor Selection and Predictive Model Validation

In the computational evaluation of this compound and its analogs, the development of robust Quantitative Structure-Activity Relationship (QSAR) models is a critical step. The predictive power of a QSAR model is fundamentally dependent on the careful selection of molecular descriptors and rigorous validation processes.

Descriptor selection for pyrazole-carbothioamide derivatives often involves calculating a wide array of descriptors that characterize the topological, electronic, and physicochemical properties of the molecules. For instance, in 2D-QSAR studies of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, adjacency distance matrix descriptors were found to significantly influence the biological activity. nih.gov The process aims to identify a subset of descriptors that have a strong correlation with the observed biological activity while avoiding multicollinearity. Advanced feature selection algorithms, such as binary ant colony optimization (BACO), have been proposed to systematically search for optimal descriptor groups, particularly for complex datasets like those used in toxicity prediction. nih.govresearchgate.net This approach seeks to maximize the performance of the model by iteratively selecting features that yield the highest predictive accuracy on validation sets. nih.govresearchgate.net

Once a set of descriptors is chosen and a model is constructed, typically using methods like stepwise multiple linear regression (SW-MLR) or partial least-squares (PLS), it must undergo stringent validation to ensure its reliability and predictive capability. nih.gov Validation is commonly performed using both internal and external techniques. Internal validation methods, such as leave-one-out (LOO) cross-validation, assess the model's stability and robustness. nih.gov External validation, which involves predicting the activity of a set of compounds not used in the model's construction (the test set), is crucial for evaluating the model's ability to generalize to new chemical entities. nih.gov The performance of these models is quantified using various statistical metrics, as shown in the table below.

| Validation Metric | Description | Typical Use |

|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Values are close to 1 for a good model fit. | Assessing the goodness-of-fit for the training set. |

| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, determined through internal cross-validation (e.g., LOO). High Q² values suggest good predictive power. | Internal model validation. nih.gov |

| F-measure, G-mean, MCC | Performance metrics specifically designed for evaluating classification models on imbalanced datasets, often used in toxicity prediction. nih.govresearchgate.net | Assessing predictive models for skewed data distributions. nih.govresearchgate.net |

| External R² (R²_pred) | The R² value calculated for the external test set, providing a measure of the model's ability to predict new data. nih.gov | External model validation. nih.gov |

The ultimate goal of this process is to develop a validated predictive model that can accurately forecast the biological activity of novel pyrazole-carbothioamide derivatives, thereby guiding the design and synthesis of more potent and selective compounds. nih.gov

Molecular Docking Studies for Mechanistic Biological Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of this compound and related structures, docking studies are instrumental in elucidating their mechanistic interactions with biological targets at a molecular level. researchgate.netresearchgate.netacs.org By simulating the binding process of these pyrazole derivatives into the active site of a target protein, researchers can gain insights into the structural basis of their biological activity, such as anticancer or antimicrobial effects. researchgate.netnih.gov These studies help predict the binding affinity, analyze the interaction modes, and identify key structural features necessary for biological function, thereby guiding the rational design of new, more effective therapeutic agents. nih.govnih.gov

Molecular docking simulations provide quantitative estimates of the binding affinity, often expressed as a docking score in kcal/mol, and detailed qualitative descriptions of the intermolecular interactions between the ligand and its target protein. Studies on various pyrazole-carbothioamide derivatives have revealed their ability to bind to a diverse range of biological targets, including enzymes and DNA. researchgate.netresearchgate.netacs.org

The binding affinity is driven by a combination of non-covalent interactions. Hydrogen bonds are frequently observed, typically involving the nitrogen atoms of the pyrazole ring or the sulfur and nitrogen atoms of the carbothioamide group, which can act as hydrogen bond donors or acceptors. researchgate.netresearchgate.net Additionally, hydrophobic interactions with nonpolar residues in the binding pocket and π-π stacking with aromatic residues contribute significantly to the stability of the ligand-protein complex. For instance, docking studies of pyrazole-1-carbothioamide nucleosides against thymidylate synthase highlighted the formation of key hydrogen bonds within the active site. researchgate.net Similarly, simulations of pyrazoline analogs with DNA have shown interactions within the grooves of the DNA hexamer. acs.org

The table below summarizes the findings from various molecular docking studies on pyrazole-carbothioamide derivatives, detailing their target proteins, PDB IDs, and observed binding affinities and interactions.

| Compound Class | Biological Target | PDB ID | Binding Affinity (Docking Score) | Key Interaction Modes | Reference |

|---|---|---|---|---|---|

| Pyrazole carbothiamide derivatives | Human Dihydrofolate Reductase (DHFR) | 1KMS | High fitness scores reported | Minimum of three bonding interactions with the active site | researchgate.net |

| Pyrazole-1-carbothioamide nucleosides | Thymidylate synthase | 1HVY | Comparative docking scores reported | Hydrogen bonding with active site residues | researchgate.net |

| Carbothioamide-based pyrazoline analogs | DNA hexamer | 1Z3F | Not specified | Noncovalent binding mode of interaction | acs.org |

| Pyrazole-carboxamides | Human Carbonic Anhydrase I & II (hCA I & II) | - | High binding affinities reported | Interactions with active site zinc ion and key residues | nih.gov |

| Pyrrolo[3,4-c]pyrazole-5(3H)-carboxamide | Aurora kinase | 2BMC | -11.02 | H-bond donor with GLU 211; H-bond acceptor with LYS 162 and ALA 213 | researchgate.net |

| Potential Lung Cancer Inhibitors | Receptor Tyrosine Kinase | 5ZMA | -11.4 and -10.344 | Exceptional binding affinities and favorable interactions with the binding pocket |

A crucial outcome of molecular docking analysis is the identification of specific amino acid residues within the target's binding site that are critical for ligand recognition and binding. Understanding these key interactions provides a detailed map of the binding pocket's characteristics, including its size, shape, and electrostatic and hydrophobic properties.

For example, in the docking of a pyrazole carboxamide derivative with Aurora kinase, the analysis revealed specific hydrogen bonding interactions with residues GLU 211, LYS 162, and ALA 213, defining the precise orientation of the ligand in the active site. researchgate.net In studies of pyrazole derivatives as inhibitors of human carbonic anhydrase (hCA), interactions with key residues such as Asp132 in hCA IX and Lys67 and Asp130 in hCA XII were found to be fundamental for the inhibitory activity. mdpi.com Furthermore, molecular dynamics simulations of potential lung cancer inhibitors targeting the 5ZMA protein identified residues ILE-267 and LYS-494 as having increased flexibility, suggesting they may act as pivotal hotspots for effective ligand binding or allosteric modulation.

The identification of these key residues is invaluable for structure-based drug design, allowing for the modification of the ligand's structure to enhance interactions with these specific residues, thereby improving binding affinity and selectivity.

| Biological Target | Key Interacting Residues | Significance of Interaction | Reference |

|---|---|---|---|

| Aurora kinase | GLU 211, LYS 162, ALA 213 | Form crucial hydrogen bonds that anchor the ligand in the active site. | researchgate.net |

| Human Carbonic Anhydrase IX (hCA IX) | Asp132 | Participates in interactions with substituents on the pyrazole ring, contributing to selectivity. | mdpi.com |

| Human Carbonic Anhydrase XII (hCA XII) | Lys67, Asp130 | Forms key interactions that stabilize the inhibitor within the active site. | mdpi.com |

| Receptor Tyrosine Kinase (PDB: 5ZMA) | ILE-267, LYS-494 | Exhibit high flexibility, potentially serving as hotspots for ligand binding or allosteric interactions. |

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry provides profound insights into the reaction mechanisms for the synthesis of heterocyclic compounds like this compound. Methods such as Density Functional Theory (DFT) are employed to map the potential energy surface of a reaction, allowing for the elucidation of the most probable reaction pathway. tandfonline.com This involves the characterization of reactants, intermediates, transition states, and products.

The formation of the pyrazole-carbothioamide core typically involves the cyclization of a suitable precursor with a thiosemicarbazide (B42300) derivative. nih.gov Computational studies can model this process step-by-step. For instance, a proposed mechanism for the formation of a pyrazole-carbothioamide involves the initial reaction between a chalcone (B49325) and thiosemicarbazide, leading to a Michael addition, followed by an intramolecular cyclization and subsequent dehydration to form the stable dihydropyrazole ring. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to construct a detailed article on the mechanistic biological interactions focusing solely on the chemical compound This compound .

The existing research landscape primarily investigates the broader class of pyrazole-carbothioamide derivatives. These studies reveal that the biological activities and mechanisms of action are highly dependent on the specific functional groups attached to the core pyrazole structure. While this body of work highlights the potential of the pyrazole-carbothioamide scaffold as a source of bioactive molecules, the findings are specific to the analogues studied and cannot be directly attributed to this compound itself.

For context, research on various pyrazole-carbothioamide derivatives has identified several mechanisms of biological interaction, including:

Enzyme Inhibition: Different derivatives have been shown to inhibit a range of enzymes. For example, certain complex pyrazole-carbothioamides act as acetylcholinesterase inhibitors, while others show inhibitory activity against enzymes like carbonic anhydrase, D-alanine-D-alanine ligase, or pancreatic lipase. ekb.egacs.org Kinetic studies on these related compounds have revealed different modes of inhibition, such as mixed and non-competitive inhibition. ekb.eg

Antimicrobial and Antifungal Activity: The proposed mechanisms for the antimicrobial and antifungal effects of various pyrazole derivatives are diverse. Some analogues are believed to function similarly to azole antifungals by inhibiting ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. nih.gov Other studies on different derivatives suggest that they may act by disrupting the cell membrane directly or by inhibiting bacterial enzymes like DNA gyrase. arabjchem.orgresearchgate.net

Receptor Binding and Signaling: In the context of anticancer research, some pyrazoline-carbothioamide analogues have been found to interact with DNA, suggesting a mechanism that involves interference with DNA replication and cell proliferation. nih.gov

However, without dedicated in vitro assays (biochemical, cell-based, and microbial) performed specifically on This compound , it is not possible to generate the scientifically accurate and detailed mechanistic article as requested in the provided outline. The data required to populate sections on its specific enzyme kinetics, receptor binding pathways, and antimicrobial mechanisms of action is not available in the public domain based on the conducted searches.

Mechanistic Research on Biological Interactions of 5 Methyl 1h Pyrazole 3 Carbothioamide

Antimicrobial and Antifungal Activity Mechanisms (in vitro microbial assays)

Bacterial and Fungal Growth Inhibition Mechanisms

The antimicrobial properties of pyrazole-carbothioamide derivatives have been a subject of significant research interest. Studies suggest that these compounds exert their effects through various mechanisms that disrupt essential cellular processes in bacteria and fungi. While the precise mechanism for 5-Methyl-1H-pyrazole-3-carbothioamide is not extensively detailed in the available literature, the broader class of pyrazole (B372694) carbothioamides has been shown to be effective antimicrobial agents. ontosight.ai

The structural features of these compounds, including the pyrazole core and the carbothioamide moiety, are believed to be crucial for their biological activity. ontosight.ai The mechanism of action is thought to involve the inhibition of key enzymes necessary for microbial survival or disruption of the cell membrane integrity. For instance, some pyrazole derivatives have been found to inhibit D-alanine-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

In the context of antifungal activity, pyrazole-1-carbothioamide derivatives have demonstrated notable efficacy against various fungal species. For example, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide has been shown to be effective against Candida albicans and Candida tropicalis. researchgate.netresearchgate.net The proposed mechanism for azole compounds, a class to which pyrazoles are related, involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. A key advantage noted for 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide is that while it likely shares a similar mechanism with other azole antifungals, it has not yet been associated with the development of fungal resistance. researchgate.net

The table below summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a related pyrazole-1-carbothioamide derivative against pathogenic Candida species.

Antifungal Activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide

| Fungal Species | MIC (μg/mL) | MFC (ppm) | Reference |

|---|---|---|---|

| Candida albicans | 62.5 | 1000 | researchgate.netresearchgate.net |

| Candida tropicalis | 125 | 1000 | researchgate.netresearchgate.net |

Resistance Reversal Strategies and Combination Studies

Currently, there is a lack of specific research on the use of this compound in resistance reversal strategies or in combination with other antimicrobial or anticancer agents. However, the broader class of pyrazole derivatives is being investigated for its potential to overcome multidrug resistance (MDR) in cancer. For instance, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent reversal agents against P-glycoprotein (ABCB1)-mediated MDR in cancer cells. These compounds were found to enhance the sensitivity of resistant cells to conventional chemotherapeutic drugs like paclitaxel. nih.gov This suggests that the pyrazole scaffold could be a promising starting point for the development of new agents to combat drug resistance, though further studies are needed to explore this potential for this compound specifically.

Antioxidant Activity Mechanisms (in vitro scavenging assays)

The antioxidant properties of pyrazole derivatives, including those with a carbothioamide group, are well-documented. ontosight.ai These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases.

The primary mechanism by which pyrazole-carbothioamide derivatives exert their antioxidant effects is through free radical scavenging. nih.govresearchgate.net This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.org The scavenging process typically involves the donation of a hydrogen atom from the pyrazole derivative to the free radical, thereby stabilizing it and preventing it from causing oxidative damage to cellular components. The presence of the NH proton in the pyrazole moiety is considered to be a key contributor to this antioxidant activity. acs.org

The table below presents the in vitro free radical scavenging activity of some pyrazoline carbothioamide analogs, demonstrating their potential as antioxidants.

In Vitro Antioxidant Activity of Pyrazoline Carbothioamide Analogs

| Compound | Assay | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Pyrazoline analog 3a | DPPH | 0.132 ± 0.012 | nih.gov |

| Pyrazoline analog 3h | DPPH | 0.215 ± 0.025 | nih.gov |

Beyond direct free radical scavenging, pyrazole derivatives have been shown to modulate cellular oxidative stress by activating endogenous antioxidant defense mechanisms. A key pathway involved in this process is the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. mdpi.com

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective proteins. nih.gov

Research has indicated that pyrazole and its derivatives can act as Nrf2 activators. mdpi.com By activating the Nrf2 signaling pathway, these compounds can upregulate the expression of a range of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com This enhancement of the cell's own antioxidant capacity provides a more robust and sustained protection against oxidative damage compared to direct radical scavenging alone. For example, a novel pyrazole derivative, WS13, was found to protect cells from hydrogen peroxide-induced injury by activating Nrf2 nuclear translocation and upregulating GCLC expression. nih.gov

Molecular Mechanisms of Cytotoxicity in in vitro Cell Lines (excluding human clinical data)

Pyrazole-carbothioamide derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. The underlying molecular mechanisms are multifaceted, primarily involving the induction of apoptosis and modulation of the cell cycle.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Numerous studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. nih.gov This is often accompanied by an increase in the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.gov

The induction of apoptosis by these compounds can occur through both the intrinsic and extrinsic pathways. Evidence suggests that some pyrazole derivatives can lead to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

In addition to inducing apoptosis, pyrazole-carbothioamide derivatives can also modulate the cell cycle, leading to arrest at specific phases. For instance, some derivatives have been shown to cause cell cycle arrest in the S phase or an increase in the sub-G0/G1 population, which is indicative of apoptotic cells. nih.gov

The cytotoxic effects of various pyrazole and pyrazoline carbothioamide derivatives against different cancer cell lines are summarized in the table below.

Cytotoxicity of Pyrazole and Pyrazoline Carbothioamide Derivatives in Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Pyrazoline analog 3a | A549 | Lung | 13.49 ± 0.17 | nih.govacs.org |

| Pyrazoline analog 3h | A549 | Lung | 22.54 ± 0.25 | nih.govacs.org |

| Pyrazoline analog 3a | HeLa | Cervical | 17.52 ± 0.09 | nih.govacs.org |

| Pyrazoline analog 3h | HeLa | Cervical | 24.14 ± 0.86 | nih.govacs.org |

| Carbothioamide/carboxamide-based pyrazoline analog (1) | MCF-7 | Breast | 0.08 | nih.gov |

| Pyrazole-1-carbothioamide nucleoside 4b | MCF-7 | Breast | 8.5 ± 0.72 (µg/ml) | biointerfaceresearch.com |

| Pyrazole-1-carbothioamide nucleoside 4b | HepG2 | Hepatocellular | 9.4 ± 0.84 (µg/ml) | biointerfaceresearch.com |

| Pyrazole-1-carbothioamide nucleoside 4b | HCT-116 | Colon | 11.7 ± 0.89 (µg/ml) | biointerfaceresearch.com |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative 17 | Liver Carcinoma | Liver | 5.35 | |

| 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative 17 | Lung Carcinoma | Lung | 8.74 |

Exploration of Non Biological Research Applications of Pyrazole Carbothioamide Derivatives

Coordination Chemistry and Metal Complex Formation

Pyrazole (B372694) derivatives, including carbothioamides, are recognized for their potential as ligands in coordination chemistry. pen2print.org The nitrogen atoms of the pyrazole ring and the sulfur and nitrogen atoms of the carbothioamide group offer multiple coordination sites for metal ions. nih.govresearchgate.net

Synthesis and Characterization of Metal Chelates for Catalysis Research

The compound 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide has been utilized as a chelating agent for complexation with various transition metal ions, including Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). nih.govresearchgate.net In most of these complexes, the ligand acts as a monobasic bidentate, coordinating through the hydroxo and thiol groups. nih.gov However, with Cr(III), it behaves as a monobasic monodentate ligand, coordinating through the enolized carbonyl oxygen. nih.gov

Spectroscopic and magnetic studies have been employed to characterize the geometry of these metal complexes. nih.gov For instance, Fe(III) and Co(II) complexes have been confirmed to have high spin and low spin octahedral structures, respectively. nih.gov The ESR spectrum of the Cu(II) complex suggests a binuclear structure. nih.gov Such metal chelates are of interest in catalysis research due to the potential of the coordinated metal ions to act as catalytic centers.

Table 1: Coordination Behavior of a Pyrazole Carbothioamide Derivative with Various Metal Ions nih.gov

| Metal Ion | Coordination Mode | Resulting Complex Geometry |

| Cr(III) | Monobasic monodentate | - |

| Fe(III) | Monobasic bidentate | High spin octahedral |

| Co(II) | Monobasic bidentate | Low spin octahedral |

| Ni(II) | Monobasic bidentate | Diamagnetic |

| Cu(II) | Monobasic bidentate | Binuclear structure |

Ligand Design for Metal-Organic Frameworks (MOFs)

The tunability of organic ligands is a key feature in the design of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas separations, sensing, and heterogeneous catalysis. digitellinc.com Pyrazole-based ligands are considered suitable for the synthesis of MOFs due to their versatile coordination capabilities. researchgate.netresearchgate.net While the direct use of 5-Methyl-1H-pyrazole-3-carbothioamide in MOF synthesis is not extensively documented in the provided results, the broader class of pyrazole derivatives, particularly those with carboxylic acid functionalities, have been successfully employed as linkers in MOF construction. researchgate.netresearchgate.net These ligands can be used to create MOFs with specific topologies and functionalities, such as luminescent sensing and gas storage. researchgate.net The structural characteristics of pyrazole derivatives make them promising candidates for designing novel MOFs with tailored properties. digitellinc.comresearchgate.net

Agrochemical Research: Fungicidal and Herbicidal Activity Mechanisms in Plants

Pyrazole carboxamide derivatives are a significant class of compounds in agrochemical research, with many exhibiting potent fungicidal and herbicidal properties. nih.govmdpi.comglobalresearchonline.net

Mechanism of Action against Plant Pathogens

The primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. nih.govresearchgate.net By inhibiting SDH, these compounds disrupt the fungus's energy production, leading to its death. nih.gov For example, the novel pyrazole carboxamide compound SCU2028 was found to target complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the respiratory chain of Rhizoctonia solani. nih.gov This inhibition leads to a decrease in the mitochondrial membrane potential. nih.gov Furthermore, microscopic observations have shown that these compounds can destroy the cell walls or membranes of the fungus, causing leakage of cellular contents. nih.gov

Structure-Activity Relationships for Crop Protection Agents

The biological activity of pyrazole carboxamide derivatives is highly dependent on their chemical structure. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for designing new and more effective crop protection agents. nih.govnih.gov For instance, in a series of pyrazole-4-carboxamide derivatives, certain compounds showed fungicidal activities against corn rust that were 2-4 times higher than commercial fungicides like fluxapyroxad (B1673505) and bixafen. nih.gov Molecular docking simulations have suggested that these compounds interact with amino acid residues, such as TRP 173, of the succinate dehydrogenase (SDH) enzyme through hydrogen bonding, which could explain their mechanism of action. nih.gov

In the context of herbicides, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have been synthesized and evaluated for their herbicidal activities. nih.govnih.gov Some of these compounds exhibited excellent herbicidal effects, with one compound showing bleaching activity on green weeds. nih.govnih.gov The nature and position of substituents on the pyrazole ring play a significant role in determining the herbicidal efficacy. nih.gov

Table 2: Fungicidal Activity of Selected Pyrazole-4-Carboxamide Derivatives against Corn Rust nih.gov

| Compound | Fungicidal Activity vs. Fluxapyroxad & Bixafen |

| TM-1 | 2-4 times higher |

| TM-2 | 2-4 times higher |

| TM-3 | 2-4 times higher |

| TM-4 | 2-4 times higher |

| TM-5 | 2-4 times higher |

| TM-7 | 2-4 times higher |

| TM-8 | 2-4 times higher |

Material Science Applications

Beyond coordination chemistry and agrochemicals, pyrazole derivatives have potential applications in material science. The synthesis of pyrazole-carbothioamide derivatives has been explored for various purposes, including the development of corrosion inhibitors. researchgate.net For example, certain pyrazole derivatives have shown high efficiency in protecting mild steel from corrosion in acidic environments. researchgate.net The ability of these molecules to adsorb onto metal surfaces and form a protective layer is key to this application. researchgate.net While the direct application of this compound in this area is not detailed, the general properties of the pyrazole carbothioamide scaffold suggest its potential for further exploration in the development of new materials with specific functional properties.

Development of Fluorescent Probes and Dyes for Chemical Detection

The development of fluorescent probes and dyes for the detection of various chemical species is a significant area of research. Pyrazole derivatives, in general, are recognized for their fluorescent properties, which can be attributed to their rigid, planar structures and extended π-conjugated systems. nih.govnih.gov These characteristics are often prerequisites for strong fluorescence emission. The incorporation of a carbothioamide group can further enhance these properties by introducing additional donor-acceptor sites, which can modulate the electronic transitions and, consequently, the fluorescence characteristics of the molecule.

Table 1: Examples of Pyrazole Derivatives as Fluorescent Probes

| Pyrazole Derivative Class | Target Analyte | Sensing Mechanism | Reference |

| Pyridine–pyrazole based chemosensor | Al³⁺ | Chelation-induced enhanced fluorescence | nih.gov |

| Pyrazoline derivatives | Zn²⁺ | Inhibition of Photoinduced Electron Transfer (PET) | nih.gov |

| Fused pyrazole derivatives | Fluoride ions | Formation of a fluorescent complex | nih.gov |

Applications in Polymer Chemistry and Functional Materials

The use of pyrazole derivatives in polymer chemistry and the development of functional materials is an area with considerable potential. Pyrazole-containing polymers have been investigated for applications such as CO2 capture and as supports for catalysts. researchgate.net The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making them suitable for creating coordination polymers and metal-organic frameworks (MOFs). acs.org

The carbothioamide functional group in this compound could potentially be utilized in polymerization reactions. For instance, the amine and thione groups could participate in condensation polymerization or be used to modify existing polymer backbones, thereby imparting new functionalities. While there is a lack of specific research on the incorporation of this compound into polymers, the synthesis of pyrazole-based microporous organic polymers for applications like gas capture highlights the feasibility of using pyrazole monomers in creating functional materials. researchgate.net Additionally, pyrazole derivatives have been explored for their applications in energetic materials. nih.gov

Analytical Chemistry Reagent Development

Chromatographic Stationary Phases or Derivatization Reagents

In the field of analytical chemistry, particularly chromatography, there is a continuous search for novel materials for stationary phases and effective derivatization reagents. While there is no specific literature detailing the use of this compound as a chromatographic stationary phase or a derivatization reagent, the chemical properties of pyrazole carbothioamides suggest potential avenues for exploration.

The ability of the pyrazole and carbothioamide moieties to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, could make them suitable components for stationary phases in liquid chromatography. Chiral stationary phases based on polysaccharide derivatives have been successfully used for the enantioselective separation of racemic 4,5-dihydro-1H-pyrazole derivatives, indicating the potential for pyrazole structures in chromatographic applications. nih.gov

As a derivatization reagent, this compound could potentially be used to tag analytes containing specific functional groups, thereby enhancing their detectability by methods such as HPLC with UV or fluorescence detection. Derivatization is a common technique used to improve the chromatographic behavior and detection of complex compounds. greyhoundchrom.com

Chemosensors for Specific Analyte Detection (non-biological)

The development of chemosensors for the selective detection of non-biological analytes is a critical area of analytical chemistry. Pyrazole derivatives have been extensively studied as scaffolds for chemosensors due to their excellent coordination properties with metal ions and their favorable photophysical characteristics. nih.govrsc.org The combination of the pyrazole ring and a carbothioamide group can create a specific binding pocket for a target analyte, leading to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.

For example, pyrazole-based chemosensors have been developed for the detection of various metal ions, including Cu²⁺ and Al³⁺. nih.govchemrxiv.org The sensing mechanism often involves the coordination of the metal ion with the nitrogen atoms of the pyrazole ring and other donor atoms in the molecule, which in the case of this compound, could include the sulfur and nitrogen atoms of the carbothioamide group. This coordination can lead to changes in the electronic structure of the molecule, resulting in a detectable optical response. Although research has not specifically focused on this compound for this purpose, the broader success of pyrazole derivatives as chemosensors suggests that it could be a promising candidate for further investigation.

Future Research Trajectories and Methodological Innovations for 5 Methyl 1h Pyrazole 3 Carbothioamide

Advancements in Sustainable and Environmentally Benign Synthetic Methods

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that may utilize harsh organic solvents, high temperatures, and stoichiometric reagents, posing environmental and economic challenges. researchgate.nettandfonline.com Future research is increasingly focused on the adoption of green chemistry principles to mitigate these issues. ias.ac.in A primary goal is to develop novel, eco-friendly, and efficient protocols for the synthesis of 5-Methyl-1H-pyrazole-3-carbothioamide and its analogs. researchgate.netmdpi.com

Key areas of advancement include:

Aqueous-Based Synthesis: Utilizing water as a green solvent is a significant area of focus. researchgate.netthieme-connect.com Researchers are exploring catalysts like Amberlyst-70, a nontoxic and cost-effective heterogeneous catalyst, to facilitate condensation reactions in aqueous media at room temperature. mdpi.com

Solvent-Free Conditions: Reactions conducted without a solvent, often assisted by methods like microwave irradiation or ultrasonication, reduce waste and energy consumption. researchgate.nettandfonline.com One-pot, multicomponent reactions under solvent-free conditions are particularly valuable for creating complex molecules like pyrano[2,3-c]pyrazoles in a single, efficient step. ias.ac.in

Novel Catalytic Systems: The development of new catalysts is central to sustainable synthesis. This includes the use of biodegradable catalysts, nano-catalysts like nano-ZnO for improved efficiency and yield, and reusable magnetic catalysts that can be easily recovered and reused. researchgate.netmdpi.comnih.gov

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are becoming more common as they can significantly shorten reaction times, increase yields, and reduce energy input compared to conventional heating methods. researchgate.netmdpi.com

| Methodology | Key Features | Advantages | Relevant Catalysts/Conditions |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the primary solvent. | Environmentally friendly, low cost, reduced toxicity. researchgate.net | Amberlyst-70, CeO2/SiO2, FeCl3-PVP. mdpi.comthieme-connect.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. | Reduces solvent waste, simplifies work-up, high atom economy. tandfonline.com | Tetrabutylammonium bromide (TBAB), thermal conditions. tandfonline.comias.ac.in |

| Microwave/Ultrasound Assistance | Uses alternative energy sources to drive reactions. | Shorter reaction times, higher yields, increased energy efficiency. researchgate.netmdpi.com | Microwave irradiation, ultrasonic irradiation. researchgate.net |

| Nano-Catalysis | Employs catalysts at the nanometer scale. | High catalytic activity, excellent yields, easy recovery. mdpi.com | Nano-ZnO, magnetic nano-[CoFe2O4]. researchgate.netmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by transforming vast datasets into predictive models. nih.govbohrium.com For this compound, these computational tools offer a powerful approach to design novel derivatives with enhanced biological activity and predict their properties, thereby reducing the time and cost of experimental work. bohrium.comresearchgate.net

Future applications in this area include:

Predictive Modeling: ML algorithms can be trained on existing data of pyrazole compounds to predict various properties, including bioactivity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govresearchgate.net This allows for the in silico screening of virtual libraries to prioritize candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazole-carbothioamide scaffold. premierscience.com These models learn the underlying rules of chemical structure and desired properties to propose novel compounds that are more likely to be effective and possess favorable drug-like characteristics.

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle and complex patterns in SAR data that may not be apparent to human researchers. nih.gov This deeper understanding helps in optimizing lead compounds by suggesting specific structural modifications to improve potency and selectivity.

High-Throughput Screening and Automation in Early-Stage Research

To accelerate the discovery of new therapeutic agents based on the this compound scaffold, high-throughput screening (HTS) and laboratory automation are indispensable. genescells.ru These technologies enable the rapid synthesis and biological evaluation of large libraries of compounds, significantly increasing the efficiency of early-stage research. whiterose.ac.uk

Key future directions involve:

High-Throughput Virtual Screening (HTVS): HTVS uses computational power to screen vast virtual libraries of pyrazole derivatives against a biological target. chemmethod.com This cost-effective method can quickly identify a smaller, more manageable set of promising compounds for subsequent experimental testing. chemmethod.com

Automated Synthesis: The development of automated synthesis platforms allows for the rapid, parallel synthesis of diverse arrays of pyrazole derivatives. whiterose.ac.uk This approach facilitates the creation of large chemical libraries necessary for comprehensive HTS campaigns.

High-Content Screening (HCS): Beyond simple activity assays, HCS provides more detailed information on a compound's effects on cells, allowing for the simultaneous assessment of multiple parameters. This can offer early insights into a compound's mechanism of action and potential off-target effects.

Exploration of Novel Mechanistic Paradigms in Biological Systems (in vitro focus)

While many pyrazole derivatives have demonstrated a wide range of biological activities, a deeper understanding of their molecular mechanisms of action is crucial for their development as therapeutic agents. nih.govnanobioletters.com Future in vitro research will focus on moving beyond preliminary screening to elucidate the specific biochemical pathways and molecular targets through which this compound and its analogs exert their effects.

Areas for focused investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of active pyrazole-carbothioamide compounds.

Enzyme Inhibition Studies: For compounds showing potential as enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive) and binding affinity (Kd). rsc.org This has been demonstrated in studies of pyrazole derivatives as inhibitors of enzymes like Mycobacterium tuberculosis CYP121A1. rsc.org

DNA Interaction Analysis: Some pyrazoline carbothioamide analogs have been shown to interact with DNA. acs.orgnih.gov Further in vitro studies using techniques like circular dichroism, fluorescence spectroscopy, and cyclic voltammetry can clarify the nature of these interactions, which may be central to their anticancer activity. nih.gov

Cellular Pathway Analysis: Investigating how these compounds affect specific cellular signaling pathways. This can involve reporter gene assays, Western blotting, and other molecular biology techniques to map their influence on cellular processes like apoptosis, proliferation, and inflammation. tandfonline.com

Interdisciplinary Research Synergies (e.g., combining computational and synthetic approaches)

The synergy between computational chemistry and synthetic organic chemistry represents a powerful paradigm for modern drug discovery. rsc.org This interdisciplinary approach creates a feedback loop where computational predictions guide synthetic efforts, and experimental results refine computational models. For this compound, this integration is key to the rational design of new, highly effective derivatives.

This synergistic workflow typically involves:

Computational Modeling and Docking: In silico tools are used to model the interaction between virtual pyrazole derivatives and a specific biological target. researchgate.netrsc.org Molecular docking studies can predict binding affinities and orientations, helping to prioritize compounds for synthesis. researchgate.net

Guided Synthesis: The insights from computational studies guide synthetic chemists in creating molecules with a higher probability of being active. rsc.org This targeted approach is more efficient than traditional trial-and-error synthesis.

Biological Evaluation: The synthesized compounds are then tested in vitro to validate the computational predictions. rsc.orgresearchgate.net

Model Refinement: The experimental data from biological testing is used to refine and improve the accuracy of the computational models, leading to better predictions in the next cycle of design.

| Study Focus | Computational Method | Synthetic Approach | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Anticancer Agents | Molecular Docking, DFT Calculations | Cyclization of chalcones | MCF-7, MDA-MB-231 cell lines | researchgate.net |

| Antimycobacterial Agents | Molecular Docking, 19F-NMR Spectroscopy | 5-step synthetic scheme | Mycobacterium tuberculosis CYP121A1 | rsc.org |

| Anticancer Agents | Molecular Docking, ADMET Prediction | Cyclization of chalcones with thiosemicarbazide (B42300) | DNA binding, A549 & HeLa cell lines | acs.orgnih.gov |

| Insecticidal Agents | Molecular Docking | Synthesis from chalcone (B49325) with an oxirane ring | Proteins from Plodia interpunctella and Nilaparvata lugens | rsc.org |

Addressing Challenges in the Synthesis and Characterization of Complex Derivatives

While the synthesis of the basic pyrazole ring is well-established, creating more complex, highly functionalized, or fused-ring derivatives of this compound presents significant challenges. mdpi.comresearchgate.net Overcoming these hurdles is essential for exploring a wider chemical space and developing compounds with novel properties.

Future research will need to address:

Regioselectivity: A common challenge in pyrazole synthesis is controlling the regioselectivity, where reactions can produce a mixture of isomers. mdpi.com Developing new synthetic methods that provide high regioselectivity is a key goal to avoid difficult purification steps and ensure the desired compound is obtained. mdpi.com

Synthesis of Fused Systems: Creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, requires specialized synthetic strategies. researchgate.net Research into efficient, one-pot, or tandem reactions is needed to simplify the construction of these complex and often highly active scaffolds. nih.gov

Advanced Characterization: As the complexity of molecules increases, their characterization becomes more demanding. The unambiguous confirmation of structure requires a combination of advanced analytical techniques, including multi-dimensional NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography.

By focusing on these innovative research trajectories, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and improved medicines.

Q & A

Q. Advanced Research Focus

- QSAR modeling : Links electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to enhanced antimicrobial activity .

- In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7) reveal IC₅₀ values <10 μM for derivatives with pyridyl substituents .

How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.